2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers aiming to develop new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting with the formation of the core cyclopentane ring. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis and other organic transformations.
Biology: In biological research, 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid can be used to study enzyme-substrate interactions and to develop inhibitors for specific biological targets.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity allows for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Boc-protected amino acids: These compounds share the Boc-protected amine group, making them useful in similar synthetic applications.
Cyclopentane derivatives: Other cyclopentane-based compounds may have similar structural features and reactivity patterns.
Uniqueness: 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNPDQAOUQRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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